N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide

Description

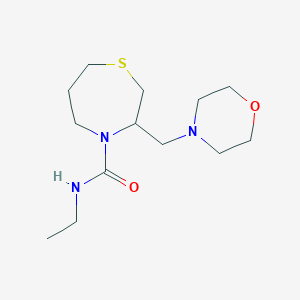

N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound featuring a seven-membered thiazepane ring substituted with a morpholinomethyl group at position 3 and an ethyl carboxamide moiety.

Properties

IUPAC Name |

N-ethyl-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2S/c1-2-14-13(17)16-4-3-9-19-11-12(16)10-15-5-7-18-8-6-15/h12H,2-11H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPKJGQDCYWTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCSCC1CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide typically involves the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable electrophile.

Ethylation: The ethyl group can be introduced through an alkylation reaction using an ethylating agent such as ethyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

Substitution: Nucleophilic substitution reactions can take place at the morpholinomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

Reduction: Reduced derivatives with alcohol or amine groups.

Substitution: Substituted derivatives with various functional groups replacing the morpholinomethyl group.

Scientific Research Applications

N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biological Research: The compound can be used as a probe to study biological pathways and interactions involving sulfur and nitrogen-containing heterocycles.

Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

- Morpholinomethyl substituent: Introduces a secondary amine and ether functional groups, which may enhance solubility or receptor binding.

- N-ethyl carboxamide : A common pharmacophore in protease inhibitors or kinase modulators.

Comparison with Structurally Similar Compounds

To contextualize its properties, hypothetical comparisons with analogous compounds are outlined below.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : Unlike DACA (a planar acridine derivative), the thiazepane core introduces 3D conformational flexibility, which may influence target specificity .

Morpholine vs. Acridine: The morpholinomethyl group in the target compound contrasts with DACA’s acridine ring, suggesting divergent mechanisms (e.g., enzyme inhibition vs. DNA intercalation).

Metabolic Stability : DACA undergoes rapid N-oxidation and clearance in humans and rats . The morpholine and thiazepane moieties in the target compound might confer different metabolic pathways (e.g., CYP450-mediated oxidation vs. renal excretion).

Hypothetical Research Findings

Based on structural analogs:

- Receptor Binding : The morpholine group may enhance binding to G-protein-coupled receptors (GPCRs) or serotonin transporters, similar to antidepressants like vortioxetine.

- Pharmacokinetics : Predicted moderate blood-brain barrier penetration due to the lipophilic thiazepane core and polar carboxamide.

- Toxicity: Potential hepatotoxicity risk if metabolized via CYP3A4, as seen with morpholine-containing compounds.

Biological Activity

N-ethyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both morpholine and thiazepane rings, which contribute to its diverse chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.

- Thiazepane Ring : A seven-membered ring containing both sulfur and nitrogen atoms.

- Carboxamide Group : A functional group that enhances the compound's solubility and biological activity.

The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures have been shown to interact with biological systems in several ways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It could act as a modulator of receptor activity, influencing signaling pathways critical for cell communication.

- Anticancer Activity : Preliminary studies suggest that derivatives of thiazepane compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of thiazepane derivatives. For instance, compounds containing thiazepane structures have shown significant growth inhibition across multiple human cancer cell lines. The following table summarizes some relevant findings:

| Compound Name | Cell Line Tested | Inhibition (%) | GI50 (µM) |

|---|---|---|---|

| Compound A | A549 (Lung) | 85.67 | 0.70 |

| Compound B | HL-60 (Leukemia) | 90.15 | 0.99 |

| N-Ethyl Thiazepane | Various | 41.54 | TBD |

These results indicate that this compound may exhibit significant anticancer properties, warranting further investigation into its efficacy and mechanisms.

Case Studies

- Case Study on KCNQ2 Potassium Channel Opener : A related morpholine derivative was synthesized as an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant oral activity in reducing cortical spreading depressions in a rat model of migraine . This suggests that similar compounds could influence neuronal activity and potentially be beneficial in neurological disorders.

- Oxadiazole-Thioether Derivatives : Another study explored oxadiazole-thioether derivatives with anticancer properties, revealing moderate antioxidant activity and cytotoxic effects against A549 cell lines . While not directly related to this compound, it highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. How can target engagement be validated in complex biological systems?

- Methodological Answer :

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink with targets, followed by pull-down assays and LC-MS/MS identification .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) using immobilized Nrf2 or Kv7.2 proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.